molecular formula C11H16FN B13338614 N-(butan-2-yl)-4-fluoro-2-methylaniline

N-(butan-2-yl)-4-fluoro-2-methylaniline

Cat. No.: B13338614
M. Wt: 181.25 g/mol
InChI Key: KKYVURDPXFVVRL-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-fluoro-2-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound features a butan-2-yl group attached to the nitrogen atom, a fluorine atom at the fourth position, and a methyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-fluoro-2-methylaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-fluoro-2-methylaniline and butan-2-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Procedure: The mixture is heated under reflux for several hours, allowing the alkylation to occur, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as halogen exchange reactions using halide salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-4-fluoro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its derivatives may be used in the formulation of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-fluoro-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, influencing its pharmacological effects.

Comparison with Similar Compounds

    N-(butan-2-yl)-4-chloro-2-methylaniline: Similar structure with a chlorine atom instead of fluorine.

    N-(butan-2-yl)-4-bromo-2-methylaniline: Similar structure with a bromine atom instead of fluorine.

    N-(butan-2-yl)-4-iodo-2-methylaniline: Similar structure with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in N-(butan-2-yl)-4-fluoro-2-methylaniline imparts unique electronic properties, such as increased electronegativity and bond strength, which can influence its reactivity and interactions with other molecules. This makes it distinct from its halogenated analogs and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butan-2-yl-4-fluoro-2-methylaniline

InChI

InChI=1S/C11H16FN/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9,13H,4H2,1-3H3

InChI Key

KKYVURDPXFVVRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)F)C

Origin of Product

United States

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